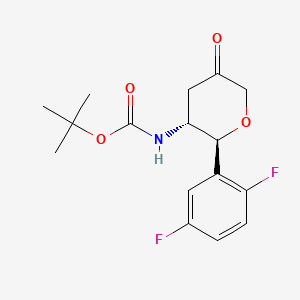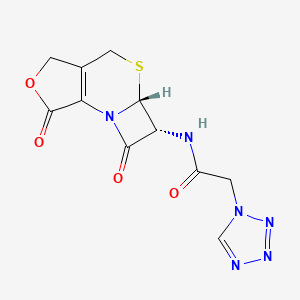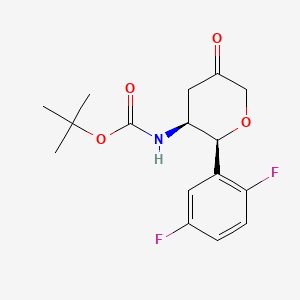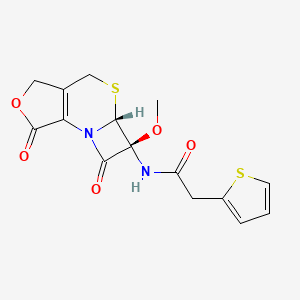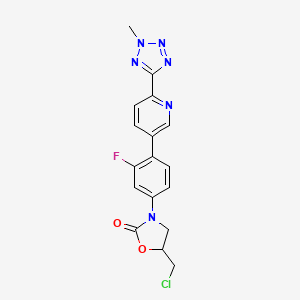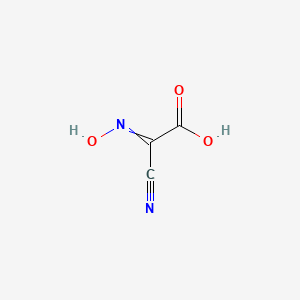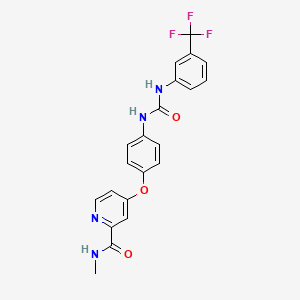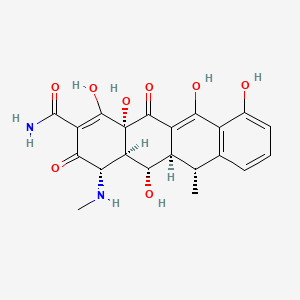
2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with benzoyloxy and hydroxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde typically involves the alkylation of 2,4-dihydroxybenzaldehyde with benzyl bromide. This reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like acetone . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2,4-Bis(benzoyloxy)-6-hydroxybenzoic acid.
Reduction: 2,4-Bis(benzoyloxy)-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and phenolic compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the aldehyde group undergoes electron transfer to form a carboxylic acid. In biological systems, the compound may interact with enzymes that recognize aldehyde or phenolic groups, leading to various biochemical transformations.
Comparaison Avec Des Composés Similaires
2,4-Bis(benzyloxy)benzaldehyde: Similar structure but with benzyloxy groups instead of benzoyloxy groups.
2,4-Dihydroxybenzaldehyde: Lacks the benzoyloxy groups, making it less reactive in certain substitution reactions.
2,4-Bis(2-chloroethoxy)benzaldehyde: Contains chloroethoxy groups, which can undergo different types of chemical reactions compared to benzoyloxy groups.
Uniqueness: 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde is unique due to the presence of both benzoyloxy and hydroxy groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
127784-18-3 |
|---|---|
Formule moléculaire |
C21H14O6 |
Poids moléculaire |
362.337 |
Nom IUPAC |
(3-benzoyloxy-4-formyl-5-hydroxyphenyl) benzoate |
InChI |
InChI=1S/C21H14O6/c22-13-17-18(23)11-16(26-20(24)14-7-3-1-4-8-14)12-19(17)27-21(25)15-9-5-2-6-10-15/h1-13,23H |
Clé InChI |
ZFYDPUCGXQSCIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)OC(=O)C3=CC=CC=C3)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


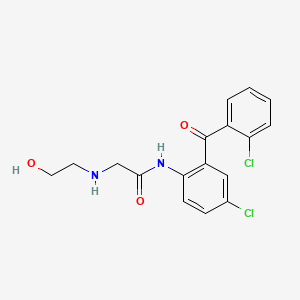
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,6-[2-(o-amino-N-methylbenzamido)-2-phenylacetamido]-3,3-dimethyl-7-oxo-,DL-(8CI)](/img/structure/B580126.png)
